molecular formula C11H14N2O B2890290 3-(2-Methylphenyl)piperazin-2-one CAS No. 1246548-82-2

3-(2-Methylphenyl)piperazin-2-one

Cat. No.: B2890290
CAS No.: 1246548-82-2
M. Wt: 190.246
InChI Key: NAHRUHTWFSFKJA-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)piperazin-2-one is a piperazine derivative offered for research purposes. Piperazine-based compounds represent a significant area of investigation in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights the potential of similar piperazine and piperazin-2-one structures in various research fields. Piperazine derivatives are being explored for their potential in metabolic disease research, as some compounds containing this moiety have shown inhibitory activity against enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), which are relevant to diabetes mellitus . Furthermore, structurally related piperazine compounds are investigated in neuroscience for their interaction with ion channels; for instance, certain derivatives have been identified as selective activators of the TRPC6 channel, a target with potential implications for synaptic plasticity and neuroprotection . Additionally, piperazin-2-one-based structures are also studied for their cytotoxic properties in anticancer research . Researchers value this class of compounds for its versatility as a scaffold in drug discovery. This product is provided "For Research Use Only" and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-2-3-5-9(8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHRUHTWFSFKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246548-82-2
Record name 3-(2-methylphenyl)piperazin-2-one
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Mechanistic Insights into Piperazin 2 One Formation

Reaction Mechanisms of Cyclization Pathways

The formation of the six-membered piperazin-2-one (B30754) ring is typically achieved through intramolecular cyclization, where a linear precursor containing the necessary nitrogen and carbon atoms is induced to form the heterocyclic structure. The specific mechanisms for this transformation are diverse, reflecting the ingenuity of synthetic chemists in forging this key structural motif.

Nucleophilic Acylation Processes in Piperazin-2-one Synthesis

A fundamental and widely employed strategy for constructing the piperazin-2-one ring is through an intramolecular nucleophilic acyl substitution. This process involves a linear precursor that contains both a nucleophilic amine and an electrophilic carboxylic acid derivative, such as an ester or an acyl chloride.

The mechanism proceeds via the attack of the terminal amino group on the carbonyl carbon of the ester or other activated carboxyl group. This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., an alkoxide from an ester) is eliminated, and the amide bond of the lactam is formed, resulting in the cyclized piperazin-2-one product. The efficiency of this cyclization can be influenced by the nature of the leaving group and the reaction conditions. For instance, the use of highly reactive acyl chlorides allows the reaction to proceed readily. In some syntheses, this cyclization is part of a sequence, such as an N-acylation/cyclization protocol where a diamine is first acylated with a reagent like chloroacetyl chloride, followed by an intramolecular substitution where the second nitrogen displaces the chloride to form the ring. csic.es This step-wise approach allows for controlled ring formation.

Domino Ring-Opening Cyclization (DRoC) Mechanisms in Organocatalysis

A powerful and elegant method for the asymmetric synthesis of C3-substituted piperazin-2-ones is the Domino Ring-Opening Cyclization (DRoC) cascade. acs.orgacs.orgnih.gov This one-pot sequence demonstrates high levels of atom economy and stereocontrol, often utilizing chiral organocatalysts. researchgate.netresearchgate.net

A representative DRoC mechanism involves the following sequence: acs.orgnih.gov

Knoevenagel Condensation: The process begins with a Knoevenagel condensation between an aldehyde (e.g., 2-methylbenzaldehyde (B42018) to yield the target compound) and an activated acetonitrile, such as (phenylsulfonyl)acetonitrile. This step is often catalyzed by a chiral organocatalyst, like a quinine-derived urea (B33335).

Asymmetric Epoxidation: The resulting α,β-unsaturated nitrile undergoes asymmetric epoxidation. The same chiral organocatalyst can stereoselectively direct this oxidation, typically using an oxidant like cumyl hydroperoxide (CHP), to form a chiral epoxide.

Domino Ring-Opening Cyclization (DRoC): A 1,2-diamine is then added to the reaction mixture. One amine of the diamine performs a nucleophilic attack, opening the epoxide ring. This is followed by an intramolecular cyclization, where the second amine attacks the nitrile group (or a derivative thereof), leading to the formation of the piperazin-2-one ring in a highly stereocontrolled manner. acs.orgacs.org

This domino process is highly valued as it constructs the chiral heterocyclic core from simple, commercially available starting materials in a single pot, avoiding the isolation of intermediates and minimizing waste. acs.orgnih.gov

Proposed Mechanisms for Metal-Catalyzed Piperazin-2-one Formation

Various transition metals, most notably palladium, copper, and iridium, are effective catalysts for synthesizing piperazin-2-one derivatives. dicp.ac.cnscispace.com These metals facilitate cyclization through different mechanistic manifolds.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for asymmetric synthesis. One prominent method is the decarboxylative allylic alkylation of N-protected piperazin-2-ones to generate α-tertiary stereocenters. nih.govcaltech.edu The proposed mechanism involves the formation of a palladium-enol-π-allyl complex from an allyl-substituted piperazinone precursor. The subsequent intramolecular alkylation occurs with high enantioselectivity, controlled by a chiral phosphine-oxazoline (PHOX) ligand. nih.gov Another Pd-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of unsaturated piperazin-2-ones. dicp.ac.cnresearchgate.net The catalyst, typically a palladium complex with a chiral ligand, coordinates to the double bond and delivers hydrogen stereoselectively to generate the chiral piperazin-2-one. dicp.ac.cn

Copper-Catalyzed Reactions: Copper catalysts are particularly effective in carbene-based transformations. rsc.orgrsc.org As detailed in the next section, copper can catalyze the N-H insertion of a carbene into a diamine, initiating a cyclization cascade to form the piperazin-2-one ring. rsc.org Copper has also been used in one-pot, three-component reactions of DABCO, alkyl halides, and aryl halides to produce N,N'-disubstituted piperazines, showcasing its utility in C-N bond formation. rsc.org

Iridium and Rhodium-Catalyzed Reactions: Iridium catalysts have been successfully employed in the asymmetric hydrogenation of unsaturated piperazin-2-ones to afford chiral products with good enantioselectivity. dicp.ac.cn Rhodium catalysts are also used for N-H insertion reactions with diazocarbonyl compounds to form piperazinone derivatives. researchgate.net

The table below summarizes selected metal-catalyzed systems for piperazin-2-one synthesis.

Catalyst SystemReaction TypeSubstratesKey Features
Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOXDecarboxylative Allylic AlkylationN-protected allyl piperazin-2-one carboxylatesForms α-tertiary stereocenters with high yield and ee. nih.govcaltech.edu
Pd(TFA)₂ / Chiral LigandAsymmetric Hydrogenation5,6-disubstituted pyrazin-2-olsAccess to chiral piperazin-2-ones with high ee. dicp.ac.cn
Cu(OTf)₂Carbene Insertion / Cyclization1,2-diamines and diazo compoundsChemoselective insertion at the less nucleophilic amine. rsc.orgrsc.org
[Ir(cod)Cl]₂ / Chiral LigandAsymmetric HydrogenationUnsaturated piperazin-2-onesProvides chiral saturated piperazin-2-ones. dicp.ac.cn
Fe(TPP)ClTandem N-H Insertion / Cyclization1,2-diamines and diazo reagentsOne-pot route to piperazinones. worldscientific.com

Carbene Insertion and Cyclization Cascade Mechanisms in Heterocycle Synthesis

A modern and efficient route to C-substituted piperazin-2-ones involves a metal-catalyzed reaction between a 1,2-diamine and a diazo compound, which serves as a carbene precursor. rsc.orgrsc.org This method is notable for its chemoselectivity and high efficiency.

The proposed mechanism, often catalyzed by copper(I) or iron porphyrin complexes, follows these steps: rsc.orgworldscientific.com

Carbene Formation: The metal catalyst reacts with the diazo compound (e.g., a donor-acceptor diazo compound) to generate a highly reactive metal-carbene intermediate.

Chemoselective N-H Insertion: The metal-carbene is then intercepted by a 1,2-diamine. A key challenge and a significant achievement of this method is controlling the chemoselectivity of the N-H insertion. In unsymmetrical diamines, the insertion has been shown to occur preferentially at the less nucleophilic (often more sterically hindered) amine. rsc.orgrsc.org

Intramolecular Cyclization: The product of the N-H insertion is an amino ester intermediate, which is perfectly primed for cyclization. An immediate intramolecular amidation (lactamization) occurs, where the free amino group attacks the ester carbonyl, releasing an alcohol molecule and forming the stable six-membered piperazin-2-one ring. rsc.orgrsc.org

This cascade reaction is a powerful tool for rapidly assembling the piperazin-2-one core with substituents at the C3 position, derived from the structure of the diazo compound. rsc.org

Keto-Enol/Enamine Tautomerism in Piperazin-2-one Reactions

Piperazin-2-one, being a lactam (a cyclic amide), can exhibit tautomerism, an equilibrium between constitutional isomers. This phenomenon is crucial to its reactivity. libretexts.org

Keto-Enol Tautomerism: The standard piperazin-2-one structure is the "keto" form, containing a carbonyl group (C=O). It can exist in equilibrium with its "enol" tautomer, a piperazin-2-ol, which contains a hydroxyl group bonded to a carbon-carbon double bond within the ring (an enol functionality). libretexts.orgmasterorganicchemistry.comlibretexts.org The equilibrium generally favors the keto form significantly, as the C=O bond is thermodynamically more stable than a C=C bond in this context. youtube.com However, the enol form, though a minor component, is highly nucleophilic at the alpha-carbon and is a key intermediate in reactions like α-halogenation or α-alkylation under acidic conditions. masterorganicchemistry.com The interconversion is catalyzed by both acid and base. libretexts.orgyoutube.com

Imine-Enamine Tautomerism: More relevant to the piperazine (B1678402) structure is the potential for imine-enamine tautomerism. rsc.orgyoutube.com If the piperazin-2-one has a hydrogen at the C3 position, it can tautomerize to an enamine structure where the C3-N4 bond is a double bond (imine-like) or where the C3-C2 bond is a double bond and N4 is an N-H (enamine-like). The reactivity of imines and enamines differs significantly; enamines are nucleophilic at the β-carbon, while imines are electrophilic at the imine carbon. nih.govresearchgate.net This tautomerization is critical in understanding the reactivity and potential reaction pathways of the piperazin-2-one scaffold. nih.gov For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a practical application of this tautomerism, where the aromatic pyrazin-2-ol is effectively a stable enol tautomer of a dihydropyrazin-2-one, which is then reduced to the piperazin-2-one. dicp.ac.cn

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are indispensable in modern organic synthesis, and their role in the formation of piperazin-2-ones is to enhance reaction rates (efficiency) and to control the reaction outcome (selectivity).

Selectivity: The true power of catalysis lies in its ability to direct a reaction towards a specific product among many possibilities.

Chemoselectivity: This is crucial when a molecule has multiple reactive sites. In the carbene-based synthesis of piperazin-2-ones from unsymmetrical diamines, a copper catalyst can direct the N-H insertion to the less nucleophilic amine, a feat difficult to achieve with traditional methods. rsc.orgrsc.org

Regioselectivity: In reactions like the functionalization of the piperazin-2-one ring, catalysts can control which position is modified.

Diastereoselectivity and Enantioselectivity: This is perhaps the most significant contribution of catalysis in this field. Chiral catalysts are used to produce a single stereoisomer of a chiral molecule. In the asymmetric hydrogenation of pyrazin-2-ols or unsaturated piperazin-2-ones, chiral palladium or iridium complexes transfer hydrogen to one face of the molecule preferentially, resulting in high enantiomeric excess (ee). dicp.ac.cn Similarly, in the DRoC pathway, a chiral quinine-derived urea catalyst controls the stereochemistry of the epoxidation and subsequent ring-opening, leading to optically pure piperazin-2-ones. acs.orgnih.gov The use of chiral PHOX ligands in palladium-catalyzed allylic alkylations also provides excellent enantioselectivity. nih.govcaltech.edu

The choice of catalyst—including the metal center and the surrounding ligands—is therefore the most critical parameter for controlling the yield and stereochemical outcome of piperazin-2-one syntheses.

Organocatalyst Design Principles and Stereoselective Function

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperazin-2-ones. clockss.org The design of the organocatalyst is crucial for achieving high stereoselectivity.

A prominent strategy involves the use of multifunctional cinchona-derived urea and thiourea (B124793) catalysts. researchgate.netacs.org These catalysts are effective in one-pot, multi-step reactions that begin with simple starting materials. For instance, a highly enantioselective synthesis of 3-aryl/alkyl piperazin-2-ones can be accomplished through a sequence involving a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgacs.org In this process, a quinine-derived urea catalyzes two of the three steps stereoselectively. acs.org The design principle here is the use of a single catalyst capable of promoting multiple, distinct reaction types in a sequential manner, which simplifies the synthetic process and maintains stereochemical control throughout. acs.org

Another key design principle is based on diarylprolinol silyl (B83357) ethers, which are effective organocatalysts for reactions proceeding through enamine and iminium ion intermediates. dokumen.pub The electronic properties of these catalysts can be fine-tuned to control reactivity. For example, catalysts bearing electron-withdrawing groups, such as trifluoromethyl groups, create a more reactive iminium ion, which is advantageous for certain cycloaddition reactions. dokumen.pub Conversely, electron-rich catalysts accelerate the generation of the iminium ion, which is preferable for Michael-type reactions. dokumen.pub

The development of these organocatalytic systems allows for the construction of chiral piperazin-2-ones with high enantiomeric excess from commercially available aldehydes and other simple reagents. acs.org

Transition Metal Catalyst Ligand Effects on Regio- and Stereoselectivity

Transition metal catalysis, particularly with palladium, offers a versatile and highly efficient route to chiral piperazin-2-ones. The ligands coordinated to the metal center play a pivotal role in determining both the regioselectivity and stereoselectivity of the ring-forming reaction.

One of the most effective methods is the palladium-catalyzed asymmetric allylic alkylation (AAA). In the synthesis of α-tertiary piperazin-2-ones, palladium catalysts derived from electron-deficient phosphinooxazoline (PHOX) ligands have demonstrated high yields and excellent enantioselectivities. nih.govresearchgate.net These ligands create a specific chiral environment around the palladium atom, which dictates the facial selectivity of the nucleophilic attack by the piperazin-2-one enolate.

Another important palladium-catalyzed method is the asymmetric hydrogenation of pyrazin-2-ols. Using a palladium catalyst with the chiral ligand (R)-TolBINAP, enantioselective synthesis of 3-substituted piperazin-2-ones has been achieved with high enantiomeric excess (84–90% ee). The mechanism involves the reduction of the C(3)–N(4) bond, followed by an acid-mediated tautomerization. For the synthesis of α-tertiary piperazin-2-ones via decarboxylative allylic alkylation, ligands such as (R)-DTBM-SEGPHOS have been shown to provide greater than 90% enantiomeric excess for bulky substituents.

The table below summarizes the performance of different palladium catalyst systems in the synthesis of chiral piperazin-2-ones, highlighting the effect of the ligand on enantioselectivity.

Catalyst System Reaction Type Ligand Product Type Enantiomeric Excess (ee) Source(s)
Pd₂(pmdba)₃ / PHOXAsymmetric Allylic AlkylationElectron-deficient PHOXα-Tertiary Piperazin-2-onesGood to Excellent nih.gov
Pd(OCOCF₃)₂ / (R)-TolBINAPAsymmetric Hydrogenation(R)-TolBINAP3-Substituted Piperazin-2-ones84–90%
Palladium CatalystDecarboxylative Allylic Alkylation(R)-DTBM-SEGPHOSα-Tertiary Piperazin-2-ones>90%

The choice of ligand is therefore critical in tuning the catalyst's activity and selectivity for the desired piperazin-2-one product.

Stereochemical Models for Piperazin-2-one Ring Construction

Understanding the stereochemical outcome of piperazin-2-one synthesis requires the development of predictive models for the ring-forming transition state.

In palladium-catalyzed carboamination reactions to form piperazine rings, a proposed stereochemical model suggests that the stereochemistry-determining step is a syn-aminopalladation. nih.gov This model posits a transition state where the alkene π-system and the Pd–N bond are eclipsed. nih.gov This arrangement explains the high diastereoselectivity observed in the formation of cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov Although developed for piperazines, this model provides a valuable framework for understanding the construction of the related piperazin-2-one ring when formed via similar palladium-catalyzed cyclizations.

The conformation of the final product also provides insight into the stereochemical pathways. X-ray crystallographic analysis of piperazin-2-one derivatives reveals that the six-membered ring typically adopts a chair conformation. This inherent conformational preference likely influences the stereochemical course of the reaction, favoring pathways that lead to the thermodynamically more stable chair-like transition state.

Furthermore, specific synthetic protocols have been developed to control the stereochemistry. For example, the Williams-Dellaria protocol has been used to introduce a second stereocenter with complete diastereoselectivity, leading exclusively to the trans product. clockss.org This high level of control suggests a well-defined transition state model where steric interactions direct the approach of the electrophile.

The combination of computational studies, mechanistic experiments, and analysis of product structures continues to refine these stereochemical models, enabling a more rational design of catalysts and synthetic routes for the stereoselective construction of the piperazin-2-one ring. nih.gov

Stereochemical Control in 3 2 Methylphenyl Piperazin 2 One Synthesis

Asymmetric Induction in C3-Substitution of Piperazin-2-ones

Achieving asymmetry at the C3 position is fundamental to producing enantiomerically pure piperazin-2-ones. Several catalytic asymmetric methods have been developed to introduce aryl groups, such as the 2-methylphenyl group, onto the piperazin-2-one (B30754) scaffold.

One effective strategy involves the asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cn This method can provide chiral disubstituted piperazin-2-ones with excellent enantioselectivities. Another powerful approach is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. This allows for the synthesis of highly enantioenriched C3-tertiary piperazin-2-ones. nih.gov

A one-pot sequence combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has also been reported for synthesizing C3-aryl/alkyl piperazin-2-ones. acs.org This method, starting from commercially available aldehydes (like 2-methylbenzaldehyde), can yield products with high enantiomeric excess (ee). acs.org For instance, the synthesis of various C3-aryl substituted piperazin-2-ones using this one-pot approach has demonstrated excellent results.

Table 1: One-Pot Synthesis of C3-Aryl Piperazin-2-ones

Entry Aldehyde Overall Yield (%) Enantiomeric Excess (ee, %)
1 Benzaldehyde 70 96
2 4-Fluorobenzaldehyde 65 97
3 4-Chlorobenzaldehyde 90 96
4 3-Methoxybenzaldehyde 68 99
5 2-Naphthaldehyde 72 99

Data sourced from a one-pot Knoevenagel/asymmetric epoxidation/DROC sequence. acs.org

These methods highlight the catalytic approaches available to induce chirality at the C3-position, enabling access to specific enantiomers of compounds like 3-(2-Methylphenyl)piperazin-2-one.

Diastereoselectivity in Piperazin-2-one Ring Formation

When a chiral center already exists in a precursor or is formed simultaneously with the ring, controlling the diastereoselectivity of the cyclization is paramount. The formation of the piperazin-2-one ring can be guided to favor one diastereomer over another.

For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols not only controls enantioselectivity but also achieves high diastereoselectivity (dr > 20:1 in many cases). dicp.ac.cn This is crucial when additional stereocenters are present on the piperazine (B1678402) ring.

Another approach involves the conjugate addition/nitro-Mannich/lactamization sequence. ucl.ac.uk This methodology has been used for the diastereoselective synthesis of densely functionalized piperazin-2-ones. By carefully selecting reagents and reaction conditions, the formation of the heterocyclic ring can proceed with a high degree of diastereocontrol. A Ugi/nucleophilic substitution/N-acylation sequence has also been developed for the synthesis of pyrrolidinone-fused piperazine-2,6-diones with nearly complete diastereoselectivity. acs.org

Enantiomeric Excess Determination and Control in Piperazin-2-one Derivatives

Once a chiral synthesis is performed, accurately determining the enantiomeric excess (ee) of the product is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for this purpose. For example, the separation of enantiomers of N-Boc-3-phenethylpiperazin-2-one can be achieved on a Daicel Chiralcel OD-H column. rsc.org

Gas Chromatography (GC) with a chiral column is another technique used for ee determination. The enantiomers of (R)-1,1,1-trichloro-3-phenylpropan-2-ol, a precursor for piperazin-2-ones, were successfully separated using a CP-cyclodextrin-β-2,3,6-M-19 column, allowing for the determination of a 98% ee. rsc.org

Controlling the ee is achieved through the optimization of the asymmetric reaction conditions. In the one-pot synthesis of 3-aryl piperazin-2-ones, factors such as the choice of catalyst, temperature, and solvent were optimized to achieve ee values up to 99%. acs.org For instance, lowering the reaction temperature during the epoxidation step from -20 °C to -50 °C was shown to increase the enantiomeric excess from 78% to 86% for a specific substrate. acs.org Furthermore, chiral resolution processes using non-racemic chiral acids can be employed to separate enantiomers of piperazine derivatives, yielding products with high enantiomeric excess. wipo.int

Table 2: HPLC and GC Conditions for Enantiomeric Excess Determination

Compound Method Column Mobile Phase / Conditions Retention Times (min)
(S)-tert-butyl 3-oxo-2-phenethylpiperazine-1-carboxylate HPLC Daicel Chiralcel OD-H 2-propanol : hexane (B92381) = 10 : 90 (R)-isomer: 10.85, (S)-isomer: 13.73 rsc.org
(R)-1,1,1-trichloro-3-phenylpropan-2-ol GC CP-cyclodextrin-β-2,3,6-M-19 T = 160 °C, P = 15 psi (H2) (S)-isomer: 52.0, (R)-isomer: 53.6 rsc.org

Dynamic Kinetic Resolution Strategies for Chiral Piperazin-2-ones

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, enantioenriched product from a racemic starting material. nih.gov

This approach has been successfully applied to the synthesis of 3-substituted piperazin-2-ones. One prominent method involves the DKR of α-halo esters using ethylenediamine (B42938) nucleophiles. researchgate.net The stereoselective substitution of the α-halo ester, coupled with rapid epimerization of the starting material and spontaneous cyclization, provides 3-substituted piperazin-2-ones with high enantiomeric ratios (up to 94:6 er). researchgate.net The success of this DKR relies on the epimerization of the α-halo ester being significantly faster than the rate of nucleophilic substitution. researchgate.net

L-malate-mediated DKR of α-bromo esters has also been employed for the asymmetric synthesis of 3-substituted piperazinones. dicp.ac.cn These DKR processes provide a practical and efficient route to chiral piperazin-2-ones from readily available racemic precursors.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

High-resolution spectroscopy is fundamental for the unambiguous determination of the chemical structure of 3-(2-methylphenyl)piperazin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming its molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming the presence of the 2-methylphenyl group, the piperazin-2-one (B30754) core, and the specific substitution pattern.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the tolyl group, typically in the range of 7.0-7.5 ppm. The methyl group protons on the phenyl ring would appear as a singlet at approximately 2.3 ppm. The protons of the piperazine (B1678402) ring would show more complex splitting patterns in the aliphatic region (around 3.0-4.0 ppm), reflecting their diastereotopic nature and coupling with each other. The N-H protons of the piperazine ring would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. nih.govacs.org

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom. The carbonyl carbon of the lactam ring is expected to appear significantly downfield, typically around 165-175 ppm. nih.gov Aromatic carbons would resonate in the 120-140 ppm region, while the aliphatic carbons of the piperazine ring and the methyl group would be found upfield.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₁H₁₄N₂O), HRMS analysis provides a precise mass measurement of the molecular ion. nih.gov This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. researchgate.netmdpi.com

Predicted HRMS data for various adducts of this compound illustrates the precision of this technique. jocpr.com

Adductm/z (Predicted)
[M+H]⁺191.11789
[M+Na]⁺213.09983
[M-H]⁻189.10333
[M+K]⁺229.07377

This table presents the predicted mass-to-charge ratios (m/z) for different ionized forms (adducts) of this compound as would be detected by High-Resolution Mass Spectrometry. Data sourced from PubChem. jocpr.com

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC on Chiral Stationary Phases)

Since this compound possesses a chiral center at the C3 position of the piperazinone ring, it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial, and this is most commonly achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). chiralpedia.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers and allowing for their separation and quantification. csfarmacie.cz

For piperazine and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govmedipol.edu.tr Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)), and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used. jocpr.comnih.govmedipol.edu.tr

The separation efficiency and resolution are highly dependent on the mobile phase composition. Typically, normal-phase chromatography using mixtures of n-hexane and an alcohol (e.g., ethanol, 2-propanol) is employed. medipol.edu.trsci-hub.se The nature and concentration of the alcohol modifier play a significant role in optimizing the separation. researchgate.net The development of a successful chiral separation method allows for the accurate determination of the enantiomeric excess (ee) of a sample, a critical parameter for quality control.

Chiral Stationary Phase (CSP)Typical Mobile PhaseCommonly Separated Analogs
Chiralpak AD-Hn-Hexane/Ethanol1-(4-chlorobenzhydryl)piperazine benzamide (B126) derivatives
Chiralcel OD-Hn-Hexane/Ethanol1,4-disubstituted piperazine derivatives
Chiralcel OJn-Hexane/Alcohol1,4-disubstituted piperazine derivatives, 4-substituted pyrrolidin-2-ones
Chiralpak ICAcetonitrile/Methanol/DEAPiperazine derivatives

This table summarizes common chiral stationary phases and mobile phase systems used for the enantiomeric separation of piperazine and related derivatives by HPLC. jocpr.comnih.govmedipol.edu.trsci-hub.se

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously establish its absolute configuration (i.e., whether it is the R or S enantiomer), provided a suitable crystal can be grown. wikipedia.orgchadsprep.com This technique is considered the gold standard for stereochemical assignment. vedantu.com

The analysis of the crystal structure also provides precise information on bond lengths, bond angles, and torsion angles. This allows for a detailed conformational analysis of the molecule. In piperazin-2-one derivatives, the six-membered piperazine ring typically adopts a chair or a twisted-chair conformation to minimize steric strain. ajol.info X-ray crystallography can reveal the exact puckering parameters of the ring and the orientation of the substituents (axial vs. equatorial). ajol.infonih.gov

Chemical Transformations and Functionalization of the Piperazin 2 One Core

Derivatization of the Piperazin-2-one (B30754) Ring System

The core heterocyclic ring of piperazin-2-one is amenable to various transformations, including oxidation, reduction, and substitution reactions, which alter its fundamental structure and properties. nih.govwikipedia.org

Oxidation of the piperazin-2-one ring can lead to the formation of piperazine-2,3-diones. Studies on various piperazine (B1678402) derivatives have shown that oxidation, for instance with mercury-EDTA, can dehydrogenate the ring. nih.gov This process can generate piperazine-2,3-dione structures from 1-benzylpiperazines. nih.gov Specifically, the oxidation of 1-benzhydrylpiperazine (B193184) can yield a mixture containing a piperazine-2,3-dione and a piperazin-3-one. nih.gov These reactions highlight a pathway to introduce additional carbonyl functionality into the piperazin-2-one core, offering further points for derivatization.

Table 1: Examples of Oxidation Reactions on Piperazine Derivatives
SubstrateOxidizing AgentProduct(s)Reference
1-BenzylpiperazinesMercury-EDTAPiperazine-2,3-diones nih.gov
1-BenzhydrylpiperazineMercury-EDTAMixture of Piperazine-2,3-dione and Piperazin-3-one nih.gov

The carbonyl group at the C-2 position of the piperazin-2-one ring is a key site for reduction, typically converting the lactam to the corresponding piperazine. wikipedia.org This transformation is fundamental in moving from a constrained peptidomimetic scaffold to a more flexible piperazine structure, which is a privileged motif in medicinal chemistry. researchgate.netcaltech.edu

Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. nih.govlibretexts.org For example, a chiral piperazin-2-one can be reduced with LiAlH₄ to yield the corresponding chiral piperazine, which can then be incorporated into larger molecules. caltech.edunih.govnih.gov This reduction is a critical step in many synthetic pathways that utilize piperazin-2-ones as intermediates for creating complex, stereochemically rich piperazines. caltech.edunih.gov

Table 2: Carbonyl Reduction in Piperazin-2-one Derivatives
Substrate TypeReducing AgentProduct TypeSignificanceReference
Chiral α-tertiary piperazin-2-oneLithium aluminum hydride (LAH)Chiral α-tertiary piperazineAccess to novel, stereochemically defined piperazine building blocks. nih.govnih.gov
(2S, 6S)-dimethylpiperazin-2-one derivativeLithium aluminum hydride (LAH)(2S, 6S)-2,6-dimethylpiperazineSynthesis of specific chiral piperazine isomers. nih.gov

Substitution directly onto the carbon atoms of the piperazine ring is a significant challenge but offers a powerful way to introduce structural diversity. mdpi.comencyclopedia.pub While functionalization at the nitrogen atoms is common, C-H functionalization of the piperazine core is a more recent area of development. mdpi.comencyclopedia.pub These methods provide direct access to C-substituted piperazines, which are less explored but hold great potential in medicinal chemistry. researchgate.netrsc.org

Recent advances have utilized photoredox catalysis to achieve C-H arylation of N-Boc protected piperazines, yielding α-aryl-substituted products. encyclopedia.pub Another approach involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. caltech.edunih.gov This reaction tolerates various substituents on the nitrogen atoms and at the stereocenter. caltech.edunih.gov

Functionalization of Nitrogen Atoms in Piperazin-2-one Derivatives

The nitrogen atoms at the N-1 and N-4 positions are the most common sites for functionalization in the piperazin-2-one scaffold. nih.gov These reactions typically involve alkylation, acylation, or arylation to introduce a wide variety of substituents, significantly influencing the molecule's properties. bohrium.combeilstein-journals.org

In the synthesis of piperazin-2-one derivatives, the nitrogen atoms are often protected with groups like benzoyl (Bz) or para-methoxybenzyl (PMB) to direct reactivity at other positions. caltech.edu Subsequent deprotection and functionalization allow for the introduction of diverse groups. For instance, N-alkylation can be achieved using reagents like 4-tosylbutyne or 3-azidopropyl tosylate after initial acylation of the piperazine nitrogen. beilstein-journals.org The synthesis of complex molecules often involves a stepwise functionalization, such as the reaction of 1-(3-chlorophenyl)piperazin-2-one (B65430) with methyl α-bromophenylacetate, followed by substitution of the resulting ester with various amines. bohrium.com

Introduction of Diverse Carbon-Based Substituents on the Piperazin-2-one Ring

Introducing carbon-based substituents directly onto the carbon framework of the piperazin-2-one ring expands the structural diversity beyond N-functionalization. mdpi.com While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, there is a growing interest in accessing C-substituted derivatives. mdpi.comrsc.org

One powerful method is the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones through asymmetric allylic alkylation. caltech.edursc.org This palladium-catalyzed reaction allows for the creation of a quaternary stereocenter at the α-position to the carbonyl group. caltech.edu The reaction is tolerant of various alkyl and benzyl (B1604629) groups as α-substituents. caltech.edu Furthermore, photoredox-catalyzed methods have been developed for the C-H functionalization of the piperazine ring, enabling the direct introduction of aryl groups. mdpi.comencyclopedia.pub

Bioisosteric Modifications Involving Piperazin-2-one Scaffolds

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The piperazin-2-one scaffold itself can be considered a bioisostere of other structures, or it can be modified with bioisosteres. nih.govresearchgate.net

Computational and Theoretical Studies of Piperazin 2 One Derivatives

Molecular Modeling and Conformational Analysis of Piperazin-2-ones

Molecular modeling and conformational analysis are pivotal in determining the three-dimensional arrangement of atoms in piperazin-2-one (B30754) derivatives, which ultimately governs their interaction with biological targets. libretexts.org The conformational landscape of these molecules is primarily defined by the puckering of the piperazin-2-one ring and the orientation of the substituent at the 3-position.

The piperazin-2-one ring typically adopts a-half-chair or twist-boat conformation, similar to other six-membered heterocyclic rings. The presence of the carbonyl group and the nitrogen atoms introduces specific electronic and steric constraints that influence the ring's geometry. For 3-(2-Methylphenyl)piperazin-2-one, the conformational analysis focuses on the rotational freedom around the C3-aryl bond, which determines the spatial disposition of the 2-methylphenyl group relative to the piperazin-2-one core.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy surface of the molecule as a function of its conformational degrees of freedom. These calculations help identify the low-energy, stable conformations that are most likely to be biologically relevant.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted Value/DescriptionMethod of Determination
Piperazin-2-one Ring ConformationHalf-chair or Twist-boatMolecular Mechanics (e.g., MMFF94)
C3-Aryl Dihedral AngleNon-planar (twisted)Quantum Mechanics (e.g., DFT)
Energy of Stable ConformationsMultiple low-energy conformersPotential Energy Surface Scan

This table presents predicted data based on the general principles of conformational analysis for similar heterocyclic systems.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of piperazin-2-one derivatives. jksus.orgaaup.edu These calculations provide a molecular-level understanding of chemical transformations, such as synthesis and metabolism.

For the synthesis of this compound, quantum chemical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is valuable for optimizing reaction conditions and improving yields. For instance, in a typical synthesis involving the cyclization of a substituted ethylenediamine (B42938), DFT can elucidate the step-by-step mechanism of ring closure.

Furthermore, quantum chemical calculations can predict various molecular properties that are relevant to the compound's reactivity and stability. These properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting non-covalent interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and its potential for electrostatic interactions.

Table 2: Predicted Quantum Chemical Properties of this compound

PropertyPredicted CharacteristicsSignificance
HOMO-LUMO Energy GapModerateIndicates chemical reactivity and stability
MEPNegative potential around the carbonyl oxygen and nitrogen atomsPredicts sites for hydrogen bonding and electrophilic attack
Atomic ChargesPartial positive charges on hydrogens attached to nitrogen, partial negative charge on carbonyl oxygenGoverns intermolecular electrostatic interactions

This table presents predicted data based on the general principles of quantum chemistry for organic molecules.

Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein receptor. nih.govnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. For this compound, docking studies would explore how the 2-methylphenyl group and the piperazin-2-one core interact with the amino acid residues of the target protein. Key interactions often include:

Hydrogen Bonds: The N-H groups and the carbonyl group of the piperazin-2-one ring can act as hydrogen bond donors and acceptors, respectively. researchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues of the receptor. bohrium.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein. MD simulations can reveal:

The stability of the predicted binding pose from docking.

The key protein residues involved in maintaining the interaction.

The influence of water molecules on the binding process.

Conformational changes in the protein upon ligand binding.

Table 3: Predicted Docking and MD Simulation Parameters for this compound

ParameterPredicted OutcomeImplication for Drug Design
Binding Affinity (Docking Score)Moderate to High (target-dependent)Indicates potential as a lead compound
Key Interacting ResiduesAromatic, polar, and charged amino acidsProvides a basis for structure-activity relationship studies
Stability of Binding Pose (MD)Stable over simulation timeConfirms the predicted binding mode
Conformational FlexibilityLimited flexibility in the bound stateSuggests a well-defined binding interaction

This table presents predicted data based on the general principles of molecular docking and dynamics simulations for drug-like molecules.

Structure Activity Relationship Studies of Piperazin 2 One Derivatives and Interactions with Biomolecular Systems

Significance of Piperazin-2-one (B30754) Scaffolds as Privileged Structures in Ligand Design

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comscispace.commdpi.comrsc.org This designation is due to its frequent appearance in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antipsychotic agents. nih.govnih.govresearchgate.net The versatility of the piperazine scaffold stems from its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding and can be readily substituted to modulate a compound's potency, selectivity, and pharmacokinetic properties, such as solubility and bioavailability. tandfonline.comnih.govbenthamdirect.com

The piperazin-2-one core, a derivative of piperazine, retains these advantageous features while introducing a lactam functionality. This adds a rigidifying element and an additional hydrogen bond donor/acceptor site, further enhancing its potential for specific molecular interactions. These characteristics make the piperazin-2-one scaffold a valuable starting point for the design of new ligands that can interact with a variety of biological targets. scispace.com The ability to easily modify the piperazin-2-one structure allows for the creation of large libraries of compounds for screening against different receptors and enzymes. scispace.com

General Principles of Structure-Activity Relationships for Piperazin-2-one Derivatives

The biological activity of piperazin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for designing compounds with improved therapeutic profiles.

Impact of Substituents at the C3 Position (e.g., Aryl Groups like 2-Methylphenyl)

The C3 position of the piperazin-2-one ring is a critical site for substitution, and the introduction of various groups at this position can significantly influence biological activity. The presence of an aryl group, such as a 2-methylphenyl group, can have a profound impact on the molecule's interaction with its biological target.

The nature of the substituent on the phenyl ring is also important. For instance, studies on some series of piperazine derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance antitumor activity. tandfonline.com The position of the substituent on the phenyl ring also plays a role, with para-substituents sometimes being more favorable for activity than meta-substituents. tandfonline.com

In the context of 3-(2-Methylphenyl)piperazin-2-one, the ortho-methyl group on the phenyl ring introduces specific steric and electronic properties. This can influence the preferred conformation of the aryl group relative to the piperazin-2-one ring, which in turn affects how the molecule fits into a binding pocket. The methyl group can also engage in hydrophobic interactions with the target protein, potentially increasing binding affinity.

The following table presents hypothetical data illustrating the impact of C3-aryl substituents on the inhibitory activity of piperazin-2-one derivatives against a generic kinase.

CompoundC3-SubstituentIC₅₀ (nM)
1 Phenyl150
2 2-Methylphenyl75
3 4-Methylphenyl120
4 2-Chlorophenyl50
5 4-Chlorophenyl90

Influence of N-Substitution Patterns on Molecular Recognition

Substitution at the nitrogen atoms of the piperazin-2-one ring (N1 and N4) is another key determinant of biological activity. nih.gov These positions are often modified to alter the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition. rsc.org

For instance, the N1 position, being part of the lactam, has a non-basic nitrogen atom. However, the N4 nitrogen is typically basic and can be protonated at physiological pH. This positive charge can be crucial for forming salt bridges with acidic residues in a protein's active site. mdpi.com

The table below shows hypothetical data on how N-substitution can affect the binding affinity of a 3-phenylpiperazin-2-one (B1581277) scaffold to a G-protein coupled receptor (GPCR).

CompoundN1-SubstituentN4-SubstituentKᵢ (nM)
6 HH500
7 HMethyl250
8 HEthyl300
9 HBenzyl (B1604629)100
10 MethylH450

Role of Conformational Flexibility and Rigidity in Biomolecular Interactions

The piperazin-2-one ring typically adopts a chair or a twisted-boat conformation. The conformational flexibility of this ring system and its substituents is a critical factor in its interaction with biomolecules. nih.gov A certain degree of flexibility can allow a ligand to adapt its shape to fit optimally into a binding site, a concept known as "induced fit". However, excessive flexibility can be entropically unfavorable for binding.

Introducing rigidity into a molecule, for example by incorporating cyclic structures or bulky groups, can pre-organize the ligand in a conformation that is favorable for binding, thus reducing the entropic penalty. The substitution pattern on the piperazin-2-one ring can significantly influence its conformational preferences. For instance, a bulky substituent at the C3 position, like the 2-methylphenyl group, can favor a specific chair conformation to minimize steric strain. This conformational bias can have a direct impact on the molecule's biological activity. Computational studies, such as conformational analysis and molecular dynamics simulations, are often employed to understand the conformational behavior of piperazin-2-one derivatives and how it relates to their biological function. nih.govresearchgate.net

Mechanistic Investigations of Piperazin-2-one Interactions with Biomolecules

Understanding how piperazin-2-one derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Mechanistic studies often involve a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling.

Enzyme Binding and Inhibition Mechanisms

Piperazin-2-one derivatives have been investigated as inhibitors of various enzymes. researchgate.net For example, some have shown inhibitory activity against protein kinases, which are key targets in cancer therapy. The mechanism of inhibition can vary. Some derivatives may act as competitive inhibitors, binding to the same active site as the natural substrate. Others might be non-competitive or allosteric inhibitors, binding to a different site on the enzyme and inducing a conformational change that reduces its activity.

Photoaffinity labeling studies with certain piperazine derivatives have been used to identify the specific subunits of an enzyme complex to which they bind. scispace.comnih.gov For instance, a photoreactive piperazine derivative was found to bind to the 49 kDa subunit of mitochondrial complex I. scispace.comnih.gov Such studies provide direct evidence of the binding site and can help to elucidate the mechanism of action. nih.gov

The following table provides hypothetical data on the enzyme inhibition profile of this compound against a panel of kinases.

Kinase TargetInhibition (%) at 1 µMMode of Inhibition
Kinase A85Competitive
Kinase B20Non-competitive
Kinase C92Competitive
Kinase D15Not determined

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the chemical compound this compound, its structure-activity relationships, or its interactions with biomolecular systems, including receptor ligand binding and modulation, could be located.

Extensive queries were conducted to identify any published studies detailing the synthesis, pharmacological evaluation, and receptor binding affinities of this compound and its derivatives. These searches encompassed broad and specific terms related to the compound's potential biological activity.

The investigation aimed to uncover data pertaining to:

Structure-Activity Relationship (SAR) Studies: Information on how the chemical structure of this compound and its analogs influences their biological activity.

Receptor Ligand Binding and Modulation: Specific data on the affinity of this compound for various receptors (e.g., dopamine, serotonin, etc.) and its functional effects (agonist, antagonist, or modulator). This would typically include quantitative data such as K_i_ (inhibition constant) or IC_50_ (half-maximal inhibitory concentration) values.

The absence of such information in the public domain prevents the creation of a scientifically accurate and detailed article as per the requested structure. The generation of content on its receptor binding properties and the creation of corresponding data tables would be speculative and not based on verifiable scientific research.

While the broader class of piperazine derivatives has been extensively studied for its diverse pharmacological activities, with many compounds showing affinity for various central nervous system receptors, these findings cannot be extrapolated to the specific and un-investigated compound, this compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its receptor binding characteristics cannot be generated at this time due to the lack of available scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for 3-(2-Methylphenyl)piperazin-2-one

The development of efficient and scalable synthetic routes is paramount for enabling extensive research on this compound. While classical methods, such as the reaction of an α-bromo aryl-acetic ester with a diamine, can provide access to 3-aryl-piperazin-2-ones, contemporary research focuses on more sophisticated and efficient strategies like one-pot and cascade reactions. scispace.com These modern approaches aim to increase yield, reduce step count, and provide access to diverse analogs.

A promising one-pot catalytic method involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This strategy has been successfully applied to synthesize various 3-aryl/alkyl piperazin-2-ones from commercially available aldehydes. acs.org For the synthesis of this compound, 2-methylbenzaldehyde (B42018) would serve as the starting material. The reaction has shown tolerance for methyl groups at para- and meta-positions on the aromatic ring, suggesting its potential applicability for the ortho-substituted analog. acs.org

Another advanced methodology is the metal-promoted cascade reaction, which can form multiple chemical bonds in a single operation. thieme-connect.comthieme.de One such process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core. thieme-connect.com Research has demonstrated that this reaction tolerates ortho-substituted aryl iodides, achieving a 57% yield in a specific instance, which supports the feasibility of using this method for synthesizing this compound from 2-methyliodobenzene. thieme-connect.com Further development could focus on optimizing copper-mediated Goldberg-type arylations, which have been used for N1-aryl piperazin-2-ones and could potentially be adapted for C3-arylation. sorbonne-universite.fr

Table 1: Comparison of Synthetic Methodologies for 3-Aryl-Piperazin-2-ones

MethodologyKey Reagents/CatalystsKey FeaturesPotential for this compoundReference
One-Pot Catalytic Synthesis (Knoevenagel/Epoxidation/DROC)Aromatic aldehyde (e.g., 2-methylbenzaldehyde), (phenylsulfonyl)acetonitrile, Quinine-derived urea (B33335) catalystOne-pot operation, high enantioselectivity, uses commercially available starting materials.Highly feasible, based on tolerance for other substituted benzaldehydes. nih.gov, acs.org
Metal-Promoted Cascade ReactionAryl iodide (e.g., 2-methyliodobenzene), Chloro allenylamide, Pd(PPh₃)₄, AgNO₃Forms three bonds in one step, introduces two points of diversity.Demonstrated tolerance for ortho-substituted aryl iodides. thieme-connect.com
Classical SynthesisBromo-(2-methylphenyl)-acetic acid ethyl ester, Ethylenediamine (B42938)Traditional, straightforward approach.Direct adaptation of the established synthesis for 3-phenyl-piperazin-2-one. scispace.com

Expansion of Structural Diversity through Advanced C-H Functionalization and Cascade Reactions

Beyond the synthesis of the core structure, expanding the structural diversity of this compound is crucial for exploring its full potential. Cascade reactions and C-H functionalization are powerful tools for this purpose.

Cascade Reactions: These reactions are highly efficient for building molecular complexity. For instance, a post-Ugi cascade reaction has been developed to create tryptamine-piperazine-2,5-dione conjugates, demonstrating how multicomponent reactions can be linked with cyclization steps to rapidly generate diverse libraries from simple starting materials. nih.gov Similarly, transition-metal-free cascade reactions involving azide-alkyne cycloadditions can produce complex triazole-fused piperazin-2-ones. bohrium.com Applying these principles to this compound could involve using it as a building block in multicomponent reactions or designing novel cascade sequences that incorporate the 2-methylphenyl moiety from the start.

C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce new substituents onto the piperazinone core without the need for pre-functionalized substrates. beilstein-journals.orgmdpi.com While research on the direct C-H functionalization of the this compound backbone is still nascent, methods developed for other N-heterocycles provide a clear roadmap. For example, photoredox catalysis has been used for the site-selective C-H alkylation of piperazine (B1678402) substrates. Future work could explore the regioselective functionalization of the C5 or C6 positions of the this compound ring, or even the methyl group on the phenyl ring, opening up new avenues for structural modification. researchgate.net

Advanced Stereoselective Approaches for Complex Piperazin-2-one (B30754) Derivatives

Controlling the stereochemistry at the C3 position is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several advanced stereoselective methods have been developed for the synthesis of piperazin-2-one derivatives, which could be directly applied to produce enantiopure (R)- or (S)-3-(2-Methylphenyl)piperazin-2-one.

One of the most effective methods is the one-pot asymmetric catalytic synthesis, which can achieve excellent enantioselectivity (up to 99% ee) using a quinine-derived urea organocatalyst. nih.govacs.orgresearchgate.net This approach offers a direct and efficient route to chiral 3-aryl piperazin-2-ones.

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. caltech.edunih.gov This method allows for the creation of α-secondary and α-tertiary stereocenters with high enantiomeric excess and could be adapted to synthesize derivatives of this compound with additional substitution at the C3 position. caltech.edunih.gov

Other notable approaches include dynamic kinetic resolution of α-bromo esters mediated by chiral auxiliaries like L-malate and the diaza-Cope rearrangement of enantiopure diamine derivatives, which proceeds with complete transfer of stereochemical information. koreascience.kracs.org These methods provide a versatile toolkit for accessing complex and stereochemically rich piperazin-2-one derivatives based on the this compound scaffold.

Table 2: Advanced Stereoselective Synthetic Approaches

MethodologyCatalyst/AuxiliaryKey FeaturesAchieved Enantioselectivity (ee)Reference
Asymmetric One-Pot SynthesisQuinine-derived ureaDirect synthesis from achiral precursors.Up to 99% nih.gov, acs.org
Asymmetric Allylic AlkylationPalladium/(S)-t-Bu-PHOXCreates α-tertiary stereocenters.High ee caltech.edu, nih.gov
Dynamic Kinetic ResolutionL-MalateUses a chiral auxiliary to resolve racemic mixtures.Good diastereoselectivity koreascience.kr
Diaza-Cope RearrangementChiral 1,2-diaminoethane derivativeComplete transfer of stereochemistry from starting material.High ee acs.org

Integration of Computational Chemistry in the Rational Design of Piperazin-2-one Derivatives

Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is an indispensable tool for the rational design of new bioactive molecules. researchgate.netresearchgate.net For arylpiperazine derivatives, these methods have been used to build predictive models that correlate structural features with biological activity, such as antipsychotic potential or receptor binding affinity. researchgate.netchalcogen.ro

Future research on this compound should heavily integrate computational approaches. By creating a library of virtual analogs with modifications at the N1, N4, and phenyl ring positions, QSAR models can be developed. These models often employ molecular descriptors derived from Density Functional Theory (DFT) calculations, which describe electronic and steric properties. researchgate.net For example, Comparative Molecular Field Analysis (CoMFA) can generate 3D maps highlighting regions where steric bulk or specific electrostatic potentials are favorable or unfavorable for biological activity, guiding the design of more potent and selective compounds. acs.org

Molecular docking studies can further elucidate how derivatives of this compound might bind to specific biological targets like enzymes or receptors. This information is crucial for understanding the mechanism of action and for optimizing interactions to improve efficacy. researchgate.net Such a synergistic approach between computational prediction and chemical synthesis will accelerate the discovery of novel derivatives with desired biological functions.

Table 3: Computational Approaches for Rational Drug Design

Computational MethodApplicationKey Insights ProvidedReference
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity based on chemical structure.Identifies key molecular descriptors (e.g., electronic, steric, topological) that influence activity. chalcogen.ro, researchgate.net, researchgate.net
CoMFA (Comparative Molecular Field Analysis)3D-QSAR method to correlate molecular fields with activity.Provides 3D contour maps indicating favorable/unfavorable regions for steric and electrostatic interactions. acs.org
Molecular DockingSimulating the binding of a ligand to a biological target.Predicts binding poses, identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimates binding affinity. researchgate.net
DFT (Density Functional Theory)Calculating electronic structure and molecular properties.Provides accurate geometries and electronic descriptors (e.g., orbital energies, charge distribution) for QSAR models. researchgate.net

Emerging Roles of Piperazin-2-one Scaffolds in Chemical Biology Research

The piperazine ring system is considered a privileged scaffold because it is frequently found in biologically active compounds targeting a wide range of proteins. tandfonline.comnih.govresearchgate.net Its two nitrogen atoms can be readily functionalized, allowing for fine-tuning of physicochemical properties like solubility and basicity, which are critical for bioavailability. nih.gov This versatility makes the piperazin-2-one core, and by extension this compound, an excellent starting point for chemical biology research.

One emerging role is in the development of chemical probes to study biological systems. By attaching fluorescent tags, biotin, or photo-crosslinking groups to the this compound scaffold, researchers can create tools to identify its cellular targets, visualize its distribution, and elucidate its mechanism of action.

Furthermore, the scaffold is a valuable building block for creating diverse chemical libraries for high-throughput screening. scispace.com The ability to easily generate analogs of this compound through the synthetic methods described above allows for the rapid exploration of chemical space. This is essential for identifying novel ligands for challenging drug targets, such as protein-protein interactions or allosteric sites. The incorporation of this scaffold into natural product derivatives has also been shown to enhance or modify their biological activities, opening another avenue for creating novel bioactive compounds. nih.gov As our understanding of disease biology grows, the rational deployment of versatile scaffolds like this compound will be crucial for developing the next generation of research tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2-Methylphenyl)piperazin-2-one, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridazinone derivative with a piperazine core was prepared using a two-step protocol: (i) condensation of 2-methylphenylamine with a chloroacetyl intermediate, followed by (ii) cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Critical parameters include solvent polarity, reaction temperature, and catalyst choice (e.g., palladium for cross-coupling). Purity (>95%) is confirmed via HPLC, as noted in similar piperazinone syntheses .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylphenyl substituents at δ 2.3 ppm for CH₃) and carbonyl signals (C=O at ~170 ppm). IR confirms the amide C=O stretch (~1650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL software refines bond lengths and angles. For example, the piperazinone ring in analogs like 3-[4-(trifluoromethyl)phenyl]piperazin-2-one shows a chair conformation with C=O bond lengths of 1.23 Å .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for piperazinone derivatives:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation; work in a fume hood.
  • Spills should be vacuumed into sealed containers, not washed into drains .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound under varying catalytic conditions, and how can these be mitigated?

  • Methodological Answer : Low yields (<50%) may result from steric hindrance at the 2-methylphenyl group or competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Screening catalysts (e.g., Pd(OAc)₂ vs. CuI for Ullmann couplings).
  • Solvent optimization (e.g., DMF for polar intermediates vs. toluene for non-polar).
  • Real-time monitoring via LC-MS to track intermediate formation .

Q. How do structural modifications at the piperazin-2-one core influence biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Position : The 2-methylphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Electron-Withdrawing Groups : Trifluoromethyl (as in 3-[4-(trifluoromethyl)phenyl]piperazin-2-one) increases metabolic stability but may reduce solubility .
  • Heterocyclic Additions : Pyridazinone or furan rings (e.g., in 3-(furan-2-yl) derivatives) introduce hydrogen-bonding motifs for target engagement .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Compare results across standardized assays (e.g., ATP-based viability vs. caspase-3 activation for apoptosis).
  • Purity Differences : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values. Use preparative HPLC to achieve ≥98% purity .
  • Cell Line Specificity : Test analogs in multiple lines (e.g., HEK293 vs. HeLa) to identify target selectivity .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) from SMILES strings. For example, C11H11F3N2O (logP = 2.1, TPSA = 38 Ų) suggests moderate oral bioavailability .
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., serotonin receptors) using crystal structures (PDB: 6WGT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.